molecular formula C17H20NO4P B14184549 N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine CAS No. 918794-11-3

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine

Cat. No.: B14184549
CAS No.: 918794-11-3
M. Wt: 333.32 g/mol
InChI Key: WAAPCWGGGCVGAL-GZWBLTSWSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine is a modified amino acid derivative where the α-amino group of L-phenylalanine is substituted with an ethoxy(phenyl)phosphoryl group. Phosphorylated amino acids are critical in studying signal transduction pathways, enzyme mechanisms (e.g., phosphatases, kinases), and peptide-based therapeutics due to their structural resemblance to phosphorylated intermediates in biological systems .

Properties

CAS No.

918794-11-3

Molecular Formula

C17H20NO4P

Molecular Weight

333.32 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H20NO4P/c1-2-22-23(21,15-11-7-4-8-12-15)18-16(17(19)20)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,21)(H,19,20)/t16-,23?/m0/s1

InChI Key

WAAPCWGGGCVGAL-GZWBLTSWSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine typically involves the reaction of L-phenylalanine with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name R-Group Modification Molecular Weight (g/mol) Synthesis Method Key Biological Activity/Application References
N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine Ethoxy(phenyl)phosphoryl ~325.3* Phosphorylation of L-phenylalanine Potential phosphatase inhibition, enzyme probes
N-Phthaloyl-L-phenylalanine Phthaloyl (1,3-dioxoisoindoline) 311.3 Schotten-Baumann reaction with phthalic anhydride Peptide synthesis protection, improved lipophilicity
N-(Ethoxycarbonyl)-L-phenylalanine Ethoxycarbonyl 237.3 Ethyl chloroformate acylation Intermediate in peptide synthesis
N-Acetyl-L-phenylalanine Acetyl 207.2 Acetic anhydride or acetyl chloride Enzyme inhibition (e.g., alkaline phosphatase)
Phosphonic Acid Analogues (Compound 15/17) Phosphonic acid ~230–250 Deprotection of diphenyl phosphonates Transition-state mimics for hydrolases
N-Carbobenzyloxy (Cbz)-L-phenylalanine Benzyloxycarbonyl 297.3 Cbz-Cl acylation Temporary protection in solid-phase synthesis

*Estimated based on molecular formula.

Physicochemical Properties

  • Stability : The ethoxy(phenyl)phosphoryl group is more hydrolytically stable than phosphate esters but less stable than phosphonates, making it suitable for controlled-release applications .

Biological Activity

N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and amino acid transport mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is an amino acid derivative that incorporates a phosphoryl group, which may enhance its interaction with biological systems. The modification of amino acids with phosphonate or phosphoryl groups has been shown to affect their pharmacokinetics and biological activity, making them valuable in medicinal chemistry.

The compound is believed to interact with various transporters and enzymes in the body, influencing cellular uptake and metabolism. Specifically, it may act as a substrate or inhibitor for the L-type amino acid transporter (LAT1), which is crucial for the uptake of large neutral amino acids in cancer cells. Studies have shown that compounds targeting LAT1 can inhibit tumor growth by depriving cancer cells of essential nutrients .

2. In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant uptake in various cell lines. For example, a study reported that this compound showed enhanced uptake in F98 glioblastoma cells compared to standard amino acids, indicating a potential role in targeting tumor cells selectively .

Table 1: Uptake Characteristics of this compound

Cell LineUptake Rate (µM)Reference
F98 Glioblastoma312.9 ± 25.6
HeLaNot specified
HepG2Not specified

3. In Vivo Studies

In vivo studies using rat models have shown that treatment with this compound can lead to reduced tumor size and proliferation rates. MRI imaging confirmed the presence of tumors, and histological analysis revealed necrosis and reduced mitotic activity in treated animals .

Case Study: Tumor Reduction in Rat Models

A study involving F98 glioblastoma-bearing rats demonstrated that administration of this compound resulted in a statistically significant reduction in tumor volume compared to control groups (p < 0.05). This suggests that the compound may effectively inhibit tumor growth through its action on LAT1 transporters.

1. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Its ability to inhibit LAT1-mediated transport suggests that it could starve cancer cells of necessary nutrients, thus slowing their growth .

2. Antimicrobial Properties

While primarily studied for its anticancer effects, preliminary research also indicates potential antimicrobial activity against certain bacterial strains, though further studies are needed to elucidate this aspect fully .

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